Ethyl 2-(cyclopentylamino)benzoate Ethyl 2-(cyclopentylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 1094227-86-7
VCID: VC6060029
InChI: InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-5-6-10-13(12)15-11-7-3-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3
SMILES: CCOC(=O)C1=CC=CC=C1NC2CCCC2
Molecular Formula: C14H19NO2
Molecular Weight: 233.311

Ethyl 2-(cyclopentylamino)benzoate

CAS No.: 1094227-86-7

Cat. No.: VC6060029

Molecular Formula: C14H19NO2

Molecular Weight: 233.311

* For research use only. Not for human or veterinary use.

Ethyl 2-(cyclopentylamino)benzoate - 1094227-86-7

Specification

CAS No. 1094227-86-7
Molecular Formula C14H19NO2
Molecular Weight 233.311
IUPAC Name ethyl 2-(cyclopentylamino)benzoate
Standard InChI InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-5-6-10-13(12)15-11-7-3-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3
Standard InChI Key HZUAYVUWIJJXNX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC2CCCC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 2-(cyclopentylamino)benzoate (C₁₄H₁₉NO₂) consists of a benzene ring substituted with an ester group (–COOEt) at the 1-position and a cyclopentylamino group (–NHC₅H₉) at the 2-position. The cyclopentyl moiety introduces steric bulk and conformational rigidity, which may influence solubility and intermolecular interactions.

Spectroscopic Properties

While direct spectral data for this compound are unavailable, analogous benzoate esters and cyclopentylamine derivatives suggest predictable NMR and MS patterns:

  • ¹H NMR: The aromatic protons ortho to the amino group would likely appear as a doublet near δ 7.5–8.0 ppm due to deshielding, while the cyclopentyl group’s protons would resonate as multiplet signals between δ 1.5–2.5 ppm . The ethyl ester’s methylene (–CH₂CH₃) would split into a quartet near δ 4.1–4.3 ppm, coupled to the terminal methyl group (triplet, δ 1.2–1.4 ppm).

  • MS (ESI): The molecular ion peak [M+H]⁺ would theoretically appear at m/z 234.1494, with fragmentation patterns involving loss of the cyclopentyl group (–C₅H₉, Δ m/z 69) or ester cleavage (–COOEt, Δ m/z 73).

Synthetic Pathways

General Synthesis Strategy

The compound can be synthesized via a two-step process:

  • Amination of 2-Nitrobenzoic Acid: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid, followed by protection of the amine with a cyclopentyl group via reductive alkylation using cyclopentanone and a reducing agent like sodium cyanoborohydride.

  • Esterification: Reaction of 2-(cyclopentylamino)benzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester.

Optimization Considerations

  • Amination Yield: Cyclopentylamine derivatives often require careful control of reaction pH and temperature to avoid over-alkylation .

  • Esterification Efficiency: Acid-catalyzed esterification typically achieves >80% yield under reflux conditions, though microwave-assisted methods may reduce reaction time.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (log P ≈ 2.5–3.0) but highly soluble in organic solvents like dichloromethane or ethanol.

  • Stability: The ester group may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

Thermal Properties

  • Melting Point: Estimated range: 85–95°C (based on analogs like ethyl 2-aminobenzoate, mp 89°C).

  • Thermogravimetric Analysis (TGA): Decomposition likely initiates near 200°C, with mass loss corresponding to cyclopentylamine release.

Future Research Directions

Biological Screening

Priority should be given to in vitro assays evaluating antimicrobial, anticancer, or anti-inflammatory activity, given the pharmacological relevance of structurally similar compounds .

Process Optimization

Exploring green chemistry approaches (e.g., enzymatic esterification) could improve synthetic efficiency and sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator